N-(2-methoxybenzyl)-2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]acetamide
Overview
Description
N-(2-methoxybenzyl)-2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]acetamide: is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methoxybenzyl)-2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]acetamide typically involves multiple steps, starting from readily available starting materials. The process often includes:
Formation of the Pyridazinone Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyridazinone ring.
Introduction of the Thiomorpholine Ring: The thiomorpholine ring is introduced through nucleophilic substitution reactions, often using thiomorpholine and suitable leaving groups.
Attachment of the Methoxybenzyl Group: The final step involves the alkylation of the intermediate compound with 2-methoxybenzyl chloride under basic conditions to yield the target compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the pyridazinone ring, potentially converting it to a dihydropyridazine derivative.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products:
Oxidation: Methoxybenzaldehyde, methoxybenzoic acid.
Reduction: Dihydropyridazine derivatives.
Substitution: Various substituted thiomorpholine derivatives.
Scientific Research Applications
Chemistry: The compound is studied for its potential as a building block in organic synthesis, particularly in the development of heterocyclic compounds.
Biology: In biological research, it is explored for its potential as a bioactive molecule, with studies focusing on its interactions with enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic applications, including its role as an inhibitor of specific enzymes or as a modulator of biological pathways.
Industry: In industrial applications, the compound is considered for its potential use in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-(2-methoxybenzyl)-2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and influencing various biological pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
N-(2-methoxybenzyl)-2-[6-oxo-3-(morpholin-4-yl)pyridazin-1(6H)-yl]acetamide: Similar structure but with a morpholine ring instead of a thiomorpholine ring.
N-(2-methoxybenzyl)-2-[6-oxo-3-(piperidin-4-yl)pyridazin-1(6H)-yl]acetamide: Similar structure but with a piperidine ring instead of a thiomorpholine ring.
Uniqueness: The presence of the thiomorpholine ring in N-(2-methoxybenzyl)-2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]acetamide imparts unique chemical and biological properties, distinguishing it from similar compounds with different ring structures. This uniqueness can influence its reactivity, binding affinity, and overall bioactivity.
Properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-2-(6-oxo-3-thiomorpholin-4-ylpyridazin-1-yl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3S/c1-25-15-5-3-2-4-14(15)12-19-17(23)13-22-18(24)7-6-16(20-22)21-8-10-26-11-9-21/h2-7H,8-13H2,1H3,(H,19,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEYLFYQNLOVOON-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)CN2C(=O)C=CC(=N2)N3CCSCC3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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